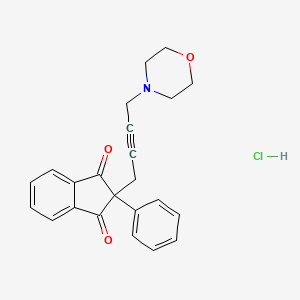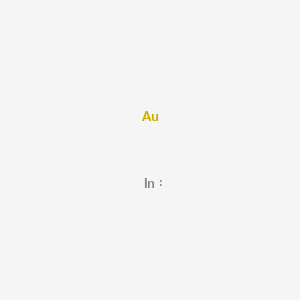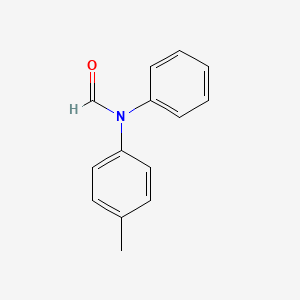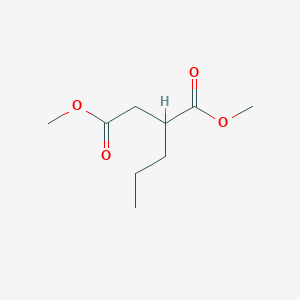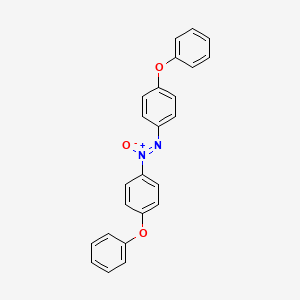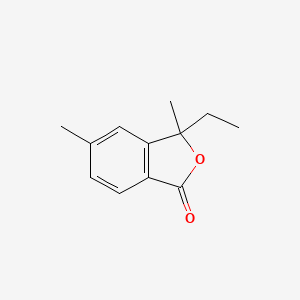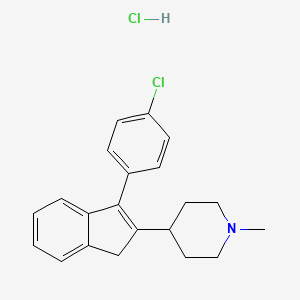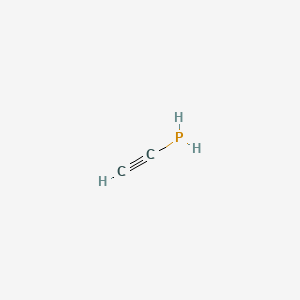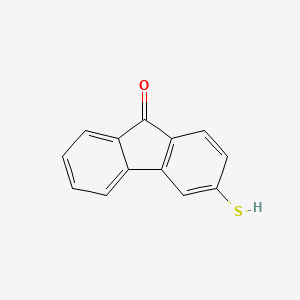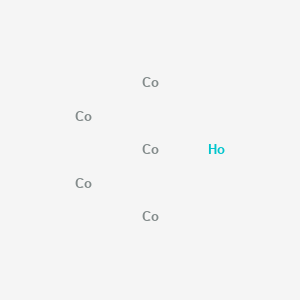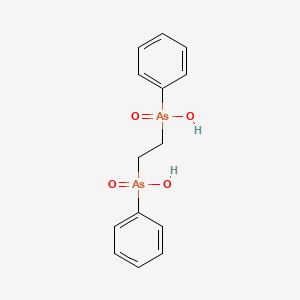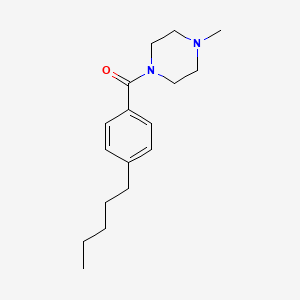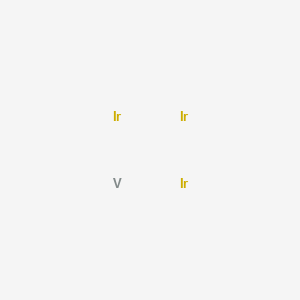
Iridium--vanadium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–vanadium (3/1) is a compound consisting of iridium and vanadium in a 3:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. Vanadium is another transition metal that exhibits a wide range of oxidation states and is known for its role in various industrial applications, including as a catalyst and in the production of strong, corrosion-resistant alloys.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–vanadium (3/1) can involve several synthetic routes. One common method is the co-reduction of iridium and vanadium salts in the presence of a reducing agent. For example, iridium chloride and vanadium pentoxide can be reduced using hydrogen gas at elevated temperatures to form the desired compound. The reaction conditions typically involve temperatures ranging from 500°C to 800°C and a hydrogen flow rate sufficient to maintain a reducing atmosphere.
Industrial Production Methods
Industrial production of iridium–vanadium (3/1) often involves high-temperature reduction processes. The raw materials, such as iridium chloride and vanadium pentoxide, are mixed and subjected to a reducing environment, typically using hydrogen gas. The process parameters, including temperature, pressure, and gas flow rates, are optimized to ensure complete reduction and formation of the iridium–vanadium alloy.
Análisis De Reacciones Químicas
Types of Reactions
Iridium–vanadium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and vanadium.
Reduction: It can be reduced further to form lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where ligands coordinated to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides in appropriate solvents.
Major Products Formed
Oxidation: Oxides of iridium and vanadium, such as iridium dioxide and vanadium pentoxide.
Reduction: Lower oxidation state compounds of iridium and vanadium.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iridium–vanadium (3/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and hydroformylation reactions.
Material Science: It is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Studies: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a potential therapeutic agent.
Industrial Applications: Iridium–vanadium (3/1) is used in the production of high-performance alloys and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of iridium–vanadium (3/1) in catalytic processes involves the activation of substrates through coordination to the metal centers. The iridium and vanadium atoms provide active sites for the adsorption and activation of reactants, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Iridium–ruthenium (3/1): Similar in catalytic properties but with different electronic and steric effects.
Vanadium–tungsten (3/1): Similar in terms of oxidation states and catalytic applications but with different reactivity profiles.
Uniqueness
Iridium–vanadium (3/1) is unique due to the combination of iridium’s high catalytic activity and vanadium’s versatile oxidation states. This combination allows for a wide range of catalytic applications and the ability to undergo various chemical transformations, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
12196-66-6 |
|---|---|
Fórmula molecular |
Ir3V |
Peso molecular |
627.59 g/mol |
Nombre IUPAC |
iridium;vanadium |
InChI |
InChI=1S/3Ir.V |
Clave InChI |
SLKFIWIVHBLDBI-UHFFFAOYSA-N |
SMILES canónico |
[V].[Ir].[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


